4-Chloro-3-methylpyrocatechol
Overview
Description
4-Chloro-3-methylpyrocatechol is a chlorocatechol that is catechol which is substituted by a methyl group at position 3 and a chlorine at position 4 . Its molecular formula is C7H7ClO2 .
Molecular Structure Analysis
The molecular structure of 4-Chloro-3-methylpyrocatechol consists of a catechol group (a benzene ring with two hydroxyl groups) substituted by a methyl group at position 3 and a chlorine atom at position 4 . The molecular weight is 158.582 .Physical And Chemical Properties Analysis
The boiling point of 4-Chloro-3-methylpyrocatechol is 275.2ºC at 760mmHg and its density is 1.384g/cm3 .Scientific Research Applications
Analytical Methodology
- A study by Chen Su-qing (2010) presents a high-performance liquid chromatographic method for determining pure 4-methylpyrocatechol, a compound closely related to 4-Chloro-3-methylpyrocatechol. This method uses a C18 column and a UV detector, with a detection limit of 0.04 μg/mL, indicating its utility in precise analytical contexts (Chen Su-qing, 2010).
Microbial Metabolism
- Research by Horvath (1970) and Gaunt & Evans (1971) explores the co-metabolism of methyl- and chloro-substituted catechols, including 4-Chloro-3-methylpyrocatechol, by bacteria. These studies highlight the biodegradation pathways of such compounds, emphasizing their significance in environmental microbiology (Horvath, 1970), (Gaunt & Evans, 1971).
Soil Degradation Studies
- A study by Sattar (1981) examines the persistence of 5-chloro-3-methylcatechol in soil. This research provides insights into the environmental fate of chloro-methylcatechols, with implications for understanding the degradation of similar compounds in natural settings (Sattar, 1981).
Enzymatic Studies
- Investigations into the enzymatic processing of chloromethylcatechols, including 4-Chloro-3-methylpyrocatechol, provide insight into the biochemical pathways and challenges in degrading such compounds, as explored by Pollmann, Wray, and Pieper (2005) (Pollmann, Wray, & Pieper, 2005).
Biochemical Pathway Identification
- Research by Gaunt & Evans (1971) identifies early intermediates in the oxidation of 4-chloro-2-methylphenoxyacetate, contributing to the understanding of the metabolic pathways of chloro-methylcatechols in microorganisms (Gaunt & Evans, 1971).
Electrochemical Studies
- Guijarro et al. (1991) conduct an electroanalytical study of 4-chloro-3-methylphenol, closely related to 4-Chloro-3-methylpyrocatechol, exploring its oxidation process and developing methods for its determination (Guijarro, Yáñez-Sedeño, Carrazón, & Polo Díez, 1991).
Environmental Oxidation Processes
- Kronholm et al. (2002) study the oxidation of 4-chloro-3-methylphenol in various conditions, contributing to the understanding of its behavior under environmental oxidation processes (Kronholm, Huhtala, Haario, & Riekkola, 2002).
properties
IUPAC Name |
4-chloro-3-methylbenzene-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2/c1-4-5(8)2-3-6(9)7(4)10/h2-3,9-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYAHOGVOVVMOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20171307 | |
Record name | 4-Chloro-3-methylpyrocatechol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20171307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-methylpyrocatechol | |
CAS RN |
18257-21-1 | |
Record name | 4-Chloro-3-methyl-1,2-benzenediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18257-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-3-methylpyrocatechol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018257211 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-3-methylpyrocatechol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20171307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-3-methylpyrocatechol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.284 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-CHLORO-3-METHYLPYROCATECHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UN7LXF2DWW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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